molecular formula C18H18ClF3N2 B3558525 1-(3-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3558525
M. Wt: 354.8 g/mol
InChI Key: VGRFZFTYCMNQSE-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the trifluoromethyl group and the chlorobenzyl group suggests that this compound could have unique properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a trifluoromethyl group (-CF3), and a chlorobenzyl group (-C6H4-CH2Cl). The electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could make the compound more reactive towards nucleophiles. The chlorobenzyl group could also participate in reactions, particularly ones involving nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on its interactions with biological targets. The piperazine ring is a common feature in many pharmaceuticals and could play a role in its biological activity .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and ensure safety .

Future Directions

The study of piperazine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the potential biological activity of this compound and its possible applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2/c19-16-5-1-3-14(11-16)13-23-7-9-24(10-8-23)17-6-2-4-15(12-17)18(20,21)22/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRFZFTYCMNQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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